N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide
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Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H21FN2O3S2 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have shown potent antimicrobial activity. These derivatives, particularly those behaving as antifungal agents, exhibited promising activity against both bacterial strains and fungi, highlighting their potential in addressing microbial resistance (Janakiramudu et al., 2017).
Cytotoxic Activity
Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). Some derivatives demonstrated potent activity, suggesting their potential in cancer treatment (Ghorab et al., 2015).
Antiproliferative Agents
A series of N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been developed as antiproliferative agents against various cancer cell lines. These compounds demonstrated significant activity, highlighting their therapeutic potential in cancer treatment (Pawar et al., 2018).
Cerebrovasodilatation and Anticonvulsant Effects
Derivatives like 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown cerebrovasodilatation effects through selective inhibition of carbonic anhydrase enzymes, along with potent anticonvulsant activities. These findings suggest their potential in neurological therapies (Barnish et al., 1981).
Modulation of Antibiotic Activity
The study of 4-(Phenylsulfonyl) morpholine showed its role in modulating antibiotic activity against multidrug-resistant strains, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).
Fluorescent Molecular Probes
Sulfonamide derivatives have been used to develop fluorescent molecular probes for biological studies, enabling the tracking and analysis of various biological processes with high sensitivity (Diwu et al., 1997).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-2-7-17(24-13)25(21,22)19-12-16(20-8-10-23-11-9-20)14-3-5-15(18)6-4-14/h2-7,16,19H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPWXUNFPOXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.